Home > Products > Screening Compounds P138395 > 1-[2-(4-chlorophenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine
1-[2-(4-chlorophenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine -

1-[2-(4-chlorophenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine

Catalog Number: EVT-4951715
CAS Number:
Molecular Formula: C20H23ClN2O3
Molecular Weight: 374.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The 1-(2-methoxyphenyl)piperazine moiety is a common structural feature in many pharmaceutical compounds and research chemicals. It often serves as a building block for molecules designed to interact with serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes [, , , , ]. These receptors are involved in various neurological processes, making them important targets for developing treatments for conditions like depression, anxiety, and schizophrenia.

Synthesis Analysis
  • Acylation: Reacting with acyl chlorides to introduce amide groups [, , , ].
  • Alkylation: Reacting with alkyl halides or other alkylating agents to introduce alkyl chains [, , , , ].
  • Reductive Amination: Reacting with aldehydes or ketones under reducing conditions to introduce alkyl chains with amine linkages [, ].
  • Click Chemistry: Utilizing copper-catalyzed azide-alkyne cycloaddition to introduce triazole rings, which can be further functionalized [, ].
Molecular Structure Analysis

The 1-(2-methoxyphenyl)piperazine moiety often adopts a chair conformation in its most stable form. The presence of the methoxy group at the ortho position of the phenyl ring can influence the molecule's overall conformation and potentially its interactions with binding sites. Various studies utilize techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to analyze the 3D structure of these compounds and understand their structure-activity relationships [, , , , , , , , ].

Applications
  • Potential antidepressants and anxiolytics: Targeting 5-HT1A receptors [, , ].
  • Potential antipsychotics: Targeting both dopamine D2 receptors and serotonin receptors (5-HT1A, 5-HT2A) [, , ].
  • Potential treatments for pancreatic cancer: Targeting the S100A2-p53 protein-protein interaction [].
  • Radioligands for imaging serotonin receptors: Developing radiolabeled compounds for PET and SPECT imaging [, , ].

2‐Amino‐3‐(1‐(4‐(4‐(2‐methoxyphenyl) piperazine‐1‐yl)butyl)‐1H‐1,2,3‐triazol‐4‐yl) propanoic acid

  • Compound Description: This compound is a methoxyphenyl piperazine derivative synthesized and radiolabeled with 99mTc-tricarbonyl as a potential 5HT1A receptor imaging agent []. It exhibits favorable in vitro/in vivo stability, lipophilicity, and biodistribution profiles, suggesting potential for clinical application [].
  • Compound Description: HJZ-12 is a NAF (naftopidil)-derived α1D/1A antagonist that exhibits high subtype-selectivity for both α1D- and α1A- AR in vitro []. It has shown promising results in preventing the progression of prostatic hyperplasia through α1-independent apoptotic induction [].

1-[2-ethoxy-2-(3'-pyridyl)ethyl]-4-(2'-methoxyphenyl)piperazine (IP-66)

  • Compound Description: IP-66 is a strong postsynaptic antagonist with negligible presynaptic effect on alpha 1-receptors []. It shows rapid and steady binding compared to Prazosin, a known alpha-blocker [].

N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8)

  • Compound Description: This compound exhibits high selectivity towards the 5-HT1A receptor with a binding constant of 1.2 nM [].

N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10)

  • Compound Description: This compound demonstrates high selectivity as a ligand towards the 5-HT1A receptor with a binding constant of 21.3 nM [].

1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine

  • Compound Description: The key characteristic of this compound is its molecular assembly, as it forms sheets through two π–π stacking interactions [].

4‐(2′‐Methoxyphenyl)‐1‐[2′ ‐[N‐2″‐Pyridinyl)‐p‐[18F]Fluorobenzamido]ethyl]piperazine\n(p‐[18F]MPPF)

  • Compound Description: This compound is a new serotonin 5-HT1A antagonist developed for Positron Emission Tomography (PET) imaging []. It exhibits a stable carbon-fluorine bond in vivo, crosses the blood-brain barrier, and demonstrates low nonspecific binding, making it suitable for evaluating 5-HT1A binding sites in the brain [].

4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl] piperazine (p-MPPI)

  • Compound Description: p-MPPI is a competitive antagonist of both postsynaptic 5-HT1A receptors and somatodendritic 5-HT1A autoreceptors []. It effectively antagonizes the hypothermic effects induced by 5-HT1A agonists without exhibiting any intrinsic agonist activity [].

4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p- fluorobenzamido]ethyl]piperazine (p-MPPF)

  • Compound Description: Similar to p-MPPI, p-MPPF also acts as a competitive antagonist for both postsynaptic 5-HT1A receptors and somatodendritic 5-HT1A autoreceptors []. It effectively counteracts the hypothermic effects induced by 5-HT1A agonists without displaying any intrinsic agonist activity [].

7-(3-amino-3-(4-methoxyphenyl)propanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-α]piperazine

  • Compound Description: This compound represents a class of fused triazole derivatives known as dipeptidyl peptidase-Ⅳ enzyme (DPP-Ⅳ inhibitors) []. These inhibitors have potential applications in the treatment and prevention of type 2 diabetes [].

1‐[(2‐chloro‐6‐methylphenoxy)ethoxyethyl]‐4‐(2‐methoxyphenyl)piperazine hydrochloride

  • Compound Description: This compound exhibits high affinity for 5‐HT1A and 5‐HT7 receptors [], demonstrating potential antidepressant‐like activity in the tail suspension test, with greater efficacy than imipramine [].

1-(2-(benzylthio)ethyl)-4-(5-iodo-2-methoxyphenyl)piperazine ([125I]-BTE-IMPP)

  • Compound Description: This compound is a newly synthesized radioligand designed for studying 5-HT1A receptors []. It demonstrates high uptake in the hippocampus and prolonged retention in the brain, indicating specific binding to 5-HT1A receptors [].

1-(4-methoxyphenyl)piperazine

  • Compound Description: This compound serves as a building block for supramolecular self-assembly with cucurbit[8]uril (Q[8]), forming an inclusion complex [].

2,2′,2′′-(10-(2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (DO3A-butyl-MPP)

  • Compound Description: DO3A-butyl-MPP is a macrocyclic compound designed for potential use in brain imaging modalities like PET and MRI []. It shows promising brain uptake in rats and exhibits high binding affinity for 5-HT1A receptors based on homology modeling and docking studies [].

1-halobenzoyl-4-(2-methoxyphenyl)piperazines

  • Compound Description: This refers to a series of six compounds with varying halogen substitutions (Z′ values of one, two or four) on the benzoyl group. They exhibit different hydrogen-bonded assemblies based on their Z′ value [].

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide (Lead 1)

  • Compound Description: This compound acts as a S100A2-p53 protein-protein interaction inhibitor and serves as a starting point for developing potential pancreatic cancer treatments [].

3-(Adamantan-1-yl)-4-ethyl-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound is a functionalized triazoline-3-thione with substituted piperazine and adamantyl substituents []. It exhibits a V-shaped conformation and forms a two-dimensional supramolecular architecture due to C—H⋯π interactions [].

3-(1-Adamantyl)-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound, another functionalized triazoline-3-thione, contains substituted piperazine and adamantyl substituents []. It displays a C-shaped conformation and exhibits a chair conformation for the piperazine ring [].

1-(2-methoxyphenyl)piperazine (2MP)

  • Compound Description: 2MP is commonly used in air monitoring methods to derivatize and quantify airborne diisocyanates [].

1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)

  • Compound Description: NAN-190 is recognized as a putative postsynaptic 5-HT1A serotonin antagonist with high affinity for both 5-HT1A and α1-adrenergic receptors [].

4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine

    N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides

    • Compound Description: This represents a series of compounds explored as potential dopamine D2 and D3 receptor ligands []. An extended and more linear conformation in the aliphatic or aryl spacers proved crucial for achieving D3 receptor selectivity [].

    (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (ST 280)

    • Compound Description: ST 280 exhibits high affinity and selectivity for dopamine D3 receptors compared to D2 receptors (Ki (hD3) = 0.5 nM; Ki (hD2L) = 76.4 nM; selectivity ratio of 153) []. It represents a promising candidate for further development as a D3 receptor-selective ligand and potential therapeutic agent for neurological and psychiatric disorders [].

    4‐[2‐(Cycloalkanecarboxamido)ethyl]‐1‐(2‐methoxyphenyl)‐piperazines

    • Compound Description: This set of compounds exhibits high affinity for 5-HT1A receptors, with compounds 8e and 8h demonstrating potent agonist activity []. They effectively mimic the effects of 8-OH-DPAT in the lower lip retraction model, confirming their agonistic properties at 5-HT1A receptors [].

    4-(2-Methoxyphenyl)piperazin-1-ium 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide

    • Compound Description: This compound is a salt where the cation contains the 2-methoxyphenyl piperazine moiety. The crystal structure reveals a two-dimensional network stabilized by various hydrogen bonds [].

    Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates

    • Compound Description: This family of compounds (3a-e and 10a-d) serve as intermediates in the synthesis of various 1,2,4-triazol-3-one derivatives [].
    • Compound Description: This complex compound was synthesized and evaluated for cytotoxicity and anti-HIV-1 activity in MT-4 cells [].

    3-[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)quinoline

    • Compound Description: The crystal structure of this compound reveals a chair conformation for the piperazine ring and specific dihedral angles between the aromatic rings [].
    • Compound Description: These two compounds served as starting materials for synthesizing various phosphorylated piperazine derivatives []. These derivatives were characterized and their reactivity profiles analyzed using theoretical calculations [].

    1-[2-(4-Methoxyphenyl)phenyl]piperazine (9a)

    • Compound Description: 9a displays agonist activity at 5-HT7 receptors in a guinea pig ileum assay but demonstrates antagonist properties by blocking 5-HT-mediated cAMP accumulation in 5-HT7-expressing HeLa cells [].

    1-(4-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]prop-2-en-1-one

    • Compound Description: The crystal structure of this compound shows a chair conformation for the piperazine ring and specific dihedral angles between the aromatic systems, providing insights into its molecular conformation [].

    1‐(2‐Methoxyphenyl)‐4‐(1‐phenethylpiperidin‐4‐yl)piperazines and 1‐(2‐Methoxyphenyl)‐4‐[(1‐phenethylpiperidin‐4‐yl)methyl]piperazines

    • Compound Description: These two groups of compounds, totaling sixteen new derivatives, were synthesized and evaluated for their affinity towards the dopamine D2 receptor []. Docking analysis suggests two possible binding orientations for these compounds within the receptor's binding site [].

    N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate

    • Compound Description: This compound's crystal structure reveals a chair conformation for the piperazine ring and specific dihedral angles between the aromatic rings, providing insights into its molecular conformation [].

    2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide

    • Compound Description: The crystal structure of this compound reveals a chair conformation for the piperazine ring and a specific dihedral angle between the pyridine and benzene rings [].

    4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-yl-aroylamino/1-arylsulphonamido/-4-arylidene-2-(4-methoxyphenyl)-5-oxo-imidazolines

    • Compound Description: This refers to a series of compounds synthesized and tested for their biological activity against Gram-positive and Gram-negative bacteria and fungi. Some of the compounds exhibit moderate activity [].

    2-(Substituted Aryl)-piperazine-3-phenyl-4(3H)-quinazolinones

    • Compound Description: This set of sixteen new derivatives was synthesized and evaluated for CNS depressant activity using the holeboard and elevated plus maze tests in mice []. Some compounds exhibited significant antianxiety activity [].

    Properties

    Product Name

    1-[2-(4-chlorophenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine

    IUPAC Name

    2-(4-chlorophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

    Molecular Formula

    C20H23ClN2O3

    Molecular Weight

    374.9 g/mol

    InChI

    InChI=1S/C20H23ClN2O3/c1-15(26-17-9-7-16(21)8-10-17)20(24)23-13-11-22(12-14-23)18-5-3-4-6-19(18)25-2/h3-10,15H,11-14H2,1-2H3

    InChI Key

    KCTBHWACAPYXLB-UHFFFAOYSA-N

    SMILES

    CC(C(=O)N1CCN(CC1)C2=CC=CC=C2OC)OC3=CC=C(C=C3)Cl

    Canonical SMILES

    CC(C(=O)N1CCN(CC1)C2=CC=CC=C2OC)OC3=CC=C(C=C3)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.